5,6-Dibromonicotinic acid

Catalog No.
S669582
CAS No.
29241-64-3
M.F
C6H3Br2NO2
M. Wt
280.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dibromonicotinic acid

CAS Number

29241-64-3

Product Name

5,6-Dibromonicotinic acid

IUPAC Name

5,6-dibromopyridine-3-carboxylic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.9 g/mol

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)

InChI Key

ABBCIGFWDCOGEQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O

5,6-Dibromonicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring. Its molecular formula is C₆H₃Br₂NO₂, with a molecular weight of 280.90 g/mol. The compound has significant chemical properties, including a high degree of lipophilicity, as indicated by its Log P values ranging from 1.54 to 2.3, suggesting good absorption in biological systems .

, primarily due to the reactivity of its bromine substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield substituted pyridines.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boron reagents .

The biological activity of 5,6-Dibromonicotinic acid has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Research indicates that halogenated nicotinic acids can have antibacterial effects against certain pathogens.
  • Potential Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Its structure allows it to interact with nicotinic acetylcholine receptors, potentially offering neuroprotective benefits .

Several methods are employed for synthesizing 5,6-Dibromonicotinic acid:

  • Bromination of Nicotinic Acid: Direct bromination using bromine or N-bromosuccinimide in an appropriate solvent can yield the dibrominated compound.
  • Oxidation Reactions: Alcohols can be oxidized to carboxylic acids using catalysts like pyridinium chlorochromate .
  • Refluxing with Thionyl Chloride: This method has been reported to produce the compound effectively by converting intermediates into the desired dibromonicotinic acid .

5,6-Dibromonicotinic acid finds applications in various fields:

  • Pharmaceuticals: It is used as a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals with pest control properties.
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving halogenated aromatic systems .

Interaction studies involving 5,6-Dibromonicotinic acid focus on its binding affinity and activity at nicotinic acetylcholine receptors. These studies reveal that the compound can modulate receptor activity, which may have implications for neuropharmacology and the treatment of neurological disorders. Additionally, its interactions with metal ions have been explored for potential applications in coordination chemistry .

5,6-Dibromonicotinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Differences
2,5-Dibromonicotinic acidBromination at different positionsDifferent biological activity profile
5-Bromo-2-methylnicotinic acidMethyl substitution at position 2Variation in lipophilicity and receptor interaction
2,6-Dibromo-3-pyridinecarboxylic acidBromination at positions 2 and 6Different target specificity in biological assays

The unique positioning of bromine atoms in 5,6-Dibromonicotinic acid contributes to its distinctive properties and activities compared to these similar compounds .

The development of 5,6-dibromonicotinic acid synthesis can be traced back to early investigations into halogenated pyridine derivatives, with significant contributions emerging from systematic studies of brominated nicotinic acid compounds. Historical research efforts focused on establishing reliable synthetic routes for various dihalogenated pyridine carboxylic acids, with 5,6-dibromonicotinic acid serving as a key target due to its potential applications in pharmaceutical synthesis. The compound was first systematically characterized in the mid-20th century as part of broader investigations into substituted nicotinic acids, which revealed its distinctive chemical properties and synthetic utility.

Early synthetic approaches relied heavily on direct halogenation methods, though these often suffered from poor regioselectivity and modest yields. The evolution of synthetic methodologies has been marked by significant improvements in both efficiency and selectivity, with modern approaches leveraging advanced understanding of halogen exchange mechanisms and optimized reaction conditions. The historical development of 5,6-dibromonicotinic acid synthesis reflects broader trends in heterocyclic chemistry, where systematic investigation of substitution patterns has led to increasingly sophisticated synthetic strategies.

Position within Halogenated Pyridine Derivatives

5,6-Dibromonicotinic acid occupies a distinctive position within the broader family of halogenated pyridine derivatives, serving as both a synthetic intermediate and a model compound for understanding halogen substitution effects in pyridine systems. The compound's relationship to other halogenated nicotinic acids is particularly noteworthy, with comparative studies revealing significant differences in reactivity and properties relative to monohalogenated analogs such as 6-bromonicotinic acid. The presence of two bromine substituents creates unique electronic and steric environments that influence both chemical reactivity and physical properties.

The structural relationship between 5,6-dibromonicotinic acid and related compounds such as 5-bromo-6-chloronicotinic acid has been extensively studied, revealing important insights into halogen exchange reactions and their mechanisms. These comparative studies have demonstrated that the specific halogen substitution pattern significantly influences both synthetic accessibility and chemical behavior, with the 5,6-dibromo derivative exhibiting distinct reactivity patterns compared to mixed halogen systems.

Significance in Chemical Research

The significance of 5,6-dibromonicotinic acid in chemical research extends beyond its role as a simple synthetic intermediate, encompassing fundamental studies of halogen bonding, electronic effects in heterocyclic systems, and advanced synthetic methodologies. Research investigations have revealed that the compound serves as an excellent model system for studying the effects of multiple halogen substituents on pyridine ring reactivity. The unique electronic properties imparted by the dual bromine substitution have made it valuable for investigating structure-activity relationships in pharmaceutical chemistry.

Molecular Structure and Formula (C6H3Br2NO2)

5,6-Dibromonicotinic acid possesses the molecular formula C6H3Br2NO2, representing a dihalogenated derivative of nicotinic acid with a molecular weight of 280.9 grams per mol [4] [5]. The compound features a pyridine ring system with two bromine atoms positioned at the 5 and 6 positions, along with a carboxylic acid functional group at the 3-position [4] [10]. The structural arrangement creates a highly substituted aromatic heterocycle where the electron-withdrawing effects of both the halogen substituents and the carboxyl group significantly influence the electronic properties of the molecule [4] [5].

The molecular structure exhibits a planar configuration characteristic of substituted pyridine derivatives, with the carboxylic acid group maintaining coplanarity with the aromatic ring system [9] [10]. The bromine atoms, being relatively large halogen substituents, create significant steric effects that influence both the molecular geometry and intermolecular interactions [9] [13]. The InChI key for this compound is ABBCIGFWDCOGEQ-UHFFFAOYSA-N, providing a unique identifier for computational and database applications [5] [10].

PropertyValue
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Boiling Point379.5°C at 760 mmHg
InChI KeyABBCIGFWDCOGEQ-UHFFFAOYSA-N
SMILES NotationC1=C(C=NC(=C1Br)Br)C(=O)O

Nomenclature and Classification

The systematic International Union of Pure and Applied Chemistry name for this compound is 5,6-dibromonicotinic acid, reflecting its structural relationship to nicotinic acid with bromine substitution at specific positions [4] [5]. Alternative nomenclature includes 5,6-dibromopyridine-3-carboxylic acid, which more explicitly describes the substitution pattern on the pyridine ring [4] [10]. The compound is classified under the Chemical Abstracts Service registry number 29241-64-3, providing a unique identifier for regulatory and commercial purposes [4] [5].

This compound belongs to the broader chemical class of dihalopyridines, specifically representing a member of the dibromonicotinic acid family [4] . The nomenclature follows standard organic chemistry conventions where the pyridine ring numbering system places the nitrogen atom at position 1, with subsequent carbon atoms numbered sequentially [4] [10]. The carboxylic acid group at position 3 defines this compound as a nicotinic acid derivative, distinguishing it from isonicotinic acid derivatives where the carboxyl group occupies position 4 [4] [6].

Within the classification system, 5,6-dibromonicotinic acid represents a substituted heterocyclic carboxylic acid with multiple electron-withdrawing substituents [4] [5]. The compound can be further categorized as a polyhalogenated aromatic compound due to the presence of two bromine atoms on the aromatic ring system [4] [13].

Structural Elucidation Methodologies

X-ray crystallography has been employed as a primary structural elucidation technique for 5,6-dibromonicotinic acid, providing detailed information about molecular geometry and crystal packing arrangements [9]. Crystal structure determinations have revealed important insights into hydrogen bonding patterns and intermolecular interactions that govern the solid-state properties of the compound [9] . The crystallographic studies indicate that hydrogen bonding among molecules in the crystals represents an important intermolecular force that largely determines crystal structure [9] .

Nuclear magnetic resonance spectroscopy serves as another crucial analytical method for structural characterization of this compound [11] [14]. Proton nuclear magnetic resonance spectroscopy provides information about the aromatic proton environments, while carbon-13 nuclear magnetic resonance spectroscopy elucidates the carbon framework and substitution patterns [11] [14]. The presence of bromine atoms creates characteristic coupling patterns and chemical shift changes that facilitate structural assignment [11] [14].

Mass spectrometry techniques offer complementary structural information through fragmentation patterns and accurate mass determinations [10] [28]. The molecular ion peak at mass-to-charge ratio 280.9 corresponds to the intact molecular structure, while fragmentation patterns provide insights into the stability and decomposition pathways of the compound [10] [28]. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid functional group, typically appearing in the 1730-1700 wavenumber region for the carbonyl stretch and 3300-2400 wavenumber region for the hydroxyl stretch [25] [27].

Atomic Spatial Arrangement and Bonding Patterns

The atomic spatial arrangement of 5,6-dibromonicotinic acid reflects a planar aromatic system with specific geometric constraints imposed by the substituent pattern [9] [13]. The pyridine ring maintains its characteristic geometry with bond angles close to 120 degrees, though slight deviations occur due to the electronic effects of the substituents [9] [13]. The bromine atoms at positions 5 and 6 create a sterically congested region that influences both intramolecular and intermolecular interactions [9] [13].

Bonding patterns within the molecule involve a combination of aromatic carbon-carbon bonds, carbon-nitrogen bonds within the pyridine ring, and carbon-bromine bonds that exhibit partial ionic character due to the electronegativity difference [9] [13]. The carboxylic acid group forms hydrogen bonds both intramolecularly and intermolecularly, contributing to the overall stability and crystal packing arrangements [9] [15]. X-ray crystallographic studies have identified specific hydrogen bonding motifs that follow graph-set theory patterns, particularly ring formations with characteristic dimensions [9] [15].

The electronic structure of the compound shows significant polarization due to the cumulative electron-withdrawing effects of the bromine atoms and carboxylic acid group [4] [13]. This electronic arrangement affects the reactivity patterns and physical properties of the compound, making it less nucleophilic compared to unsubstituted nicotinic acid derivatives [4] [13]. The spatial arrangement also influences the compound's ability to participate in halogen bonding interactions, where the bromine atoms can act as halogen bond donors [13] [22].

Structural FeatureDescription
Ring SystemPlanar pyridine ring with aromatic character
Halogen Positions5,6-dibromo substitution pattern
Carboxyl Group3-position attachment, coplanar with ring
Intermolecular ForcesHydrogen bonding and halogen bonding
Electronic EffectsMultiple electron-withdrawing substituents

Comparative Structural Analysis with Related Dihalopyridines

Comparative analysis of 5,6-dibromonicotinic acid with related dihalopyridines reveals significant structural and electronic differences based on substitution patterns [4] [6] . The 5,6-dibromo substitution pattern creates unique steric and electronic environments compared to other isomeric forms such as 2,5-dibromoisonicotinic acid, which places the carboxylic acid group at position 4 rather than position 3 [4] [6]. These positional differences result in distinct physical properties, including different melting points and solubility characteristics [4] [6].

When compared to mixed halogen derivatives such as 5-bromo-6-chloronicotinic acid, the symmetric dibromo substitution pattern of 5,6-dibromonicotinic acid provides enhanced molecular symmetry and potentially different crystal packing arrangements [4] . The molecular weight of 280.9 grams per mol for 5,6-dibromonicotinic acid represents the highest value among nicotinic acid derivatives with comparable halogen substitution patterns [4] .

Structural comparisons with monohalogenated derivatives such as 5-bromonicotinic acid and 6-bromonicotinic acid demonstrate the cumulative effects of multiple halogen substitutions [1] [2] [3]. The presence of two bromine atoms significantly alters the electron density distribution and creates enhanced electrophilic character compared to monobrominated analogs [1] [2] [3]. Crystal structure analyses indicate that dihalogenated compounds often exhibit different hydrogen bonding patterns compared to their monohalogenated counterparts [9] [13].

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen PatternCarboxyl Position
5,6-Dibromonicotinic acidC6H3Br2NO2280.905,6-dibromo3-position
2,5-Dibromoisonicotinic acidC6H3Br2NO2280.902,5-dibromo4-position
5-Bromo-6-chloronicotinic acidC6H3BrClNO2236.455-bromo, 6-chloro3-position
6-Bromonicotinic acidC6H4BrNO2202.016-bromo3-position
5-Bromonicotinic acidC6H4BrNO2202.015-bromo3-position

XLogP3

2.1

Wikipedia

5,6-Dibromonicotinic acid

Dates

Last modified: 08-15-2023

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